![molecular formula C9H17NO3 B1143304 (R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID CAS No. 185815-61-6](/img/new.no-structure.jpg)
(R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a carbamoylmethyl group and a methylhexanoic acid backbone. The presence of the chiral center makes it an important molecule in stereochemistry and enantioselective synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID can be achieved through several methods. One common approach involves the reaction of a suitable hexanoic acid derivative with a carbamoylating agent. For instance, the use of carbamoyl chlorides in the presence of a base can facilitate the formation of the carbamoylmethyl group . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of ®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthesis methods, such as the reaction of arylamines with CO2 in the presence of DBU, has been explored for its efficiency and environmental benefits .
化学反応の分析
Types of Reactions
®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoylmethyl group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the carbamoylmethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
Synthesis and Optical Resolution
R-CMH is synthesized through various methods that focus on achieving optical purity. The racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid can be resolved using chiral resolving agents such as cinchona alkaloids (e.g., quinine) or optically active amines. The resolution process typically involves the following steps:
- Preparation of Racemate : The racemic form of 3-(carbamoylmethyl)-5-methylhexanoic acid is produced through chemical reactions involving starting materials like 3-isobutylglutaric anhydride.
- Resolution : The racemate is treated with a chiral resolving agent in a suitable solvent system (e.g., chloroform-ethanol) to isolate the desired enantiomer (R-CMH) from the undesired S-enantiomer.
- Purification : The isolated R-CMH can be further purified through crystallization techniques to ensure minimal contamination with the S-isomer .
Biological Activities
R-CMH serves as a precursor to Pregabalin, which has several important pharmacological properties:
- Anticonvulsant Activity : Pregabalin is known to enhance the release of GABA (gamma-aminobutyric acid), a neurotransmitter that inhibits neuronal excitability. This action makes it effective in controlling seizures .
- Analgesic Effects : Pregabalin is widely used for managing neuropathic pain conditions due to its ability to modulate pain pathways in the central nervous system .
- Anxiolytic Properties : The compound has been shown to exhibit anxiolytic effects, providing relief from anxiety symptoms by acting on GABAergic systems .
Case Studies and Research Findings
Numerous studies have documented the synthesis and application of R-CMH in drug development:
- Case Study 1 : A study demonstrated an efficient method for the optical resolution of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid using chiral amines, resulting in high yields of R-CMH with less than 0.1% S-isomer contamination. This purity is crucial for the subsequent synthesis of Pregabalin .
- Case Study 2 : Research published on the conversion of R-CMH into Pregabalin highlighted its effectiveness in treating conditions like fibromyalgia and diabetic neuropathy. The study emphasized the importance of maintaining enantiomeric purity during synthesis to ensure therapeutic efficacy and safety .
作用機序
The mechanism of action of ®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
(S)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID: The enantiomer of the compound, which has different stereochemistry and potentially different biological activities.
N-(CARBAMOYLMETHYL)IMINODIACETIC ACID: A related compound with similar functional groups but different overall structure.
Uniqueness
®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID is unique due to its specific chiral center and the presence of both carbamoylmethyl and methylhexanoic acid groups. This combination of features makes it valuable in stereoselective synthesis and as a versatile intermediate in various chemical reactions .
生物活性
(R)-3-(Carbamoylmethyl)-5-methylhexanoic acid, often referred to as (R)-CMH, is a chiral compound that serves as an important intermediate in the synthesis of pregabalin, a medication primarily used for neuropathic pain and epilepsy. Understanding the biological activity of (R)-CMH is crucial for its application in pharmaceutical development and therapeutic uses.
(R)-CMH can be synthesized through various methods, including enzymatic processes that enhance its enantiomeric purity. For instance, a method involving the reaction of 3-isobutylglutaric acid with nitrogen-containing agents followed by stereoselective ring-opening using biological enzymes has demonstrated high yields and enantiomeric excess (ee) values over 99% .
Biological Activity
The primary biological relevance of (R)-CMH lies in its role as a precursor to pregabalin. While pregabalin itself is pharmacologically active, the (S)-isomer exhibits significantly greater efficacy—approximately ten times more potent than the (R)-isomer . Thus, while (R)-CMH does not have direct therapeutic effects comparable to pregabalin, it plays a vital role in the synthesis of biologically active compounds.
Pregabalin acts by modulating calcium channels in the central nervous system, which leads to increased GABA production, a neurotransmitter that inhibits neuronal excitability . The conversion of (R)-CMH to pregabalin involves several steps, including Hofmann degradation, which ultimately yields the active (S)-isomer .
Case Studies and Research Findings
Recent studies have explored various aspects of (R)-CMH's synthesis and its implications in drug development:
- Chemoenzymatic Optimization : A study optimized the chemoenzymatic process for synthesizing (R)-CMH, achieving an enantiomeric excess of 98.5%. This optimization is critical for large-scale production and ensuring the compound's purity for further pharmaceutical applications .
- Anticoagulant Properties : Some reports suggest that (R)-CMH may possess anticoagulant properties, although this aspect requires further investigation to establish clinical relevance .
- Role in Neurological Drugs : As an intermediate in the synthesis of gabapentinoids like pregabalin and gabapentin, (R)-CMH contributes to drugs used for managing neurological disorders. Its structural similarity to these compounds suggests potential avenues for developing new therapeutics targeting similar pathways .
Data Table: Comparison of Biological Activities
Compound | Activity Level | Mechanism of Action |
---|---|---|
Pregabalin | High | Modulates calcium channels; increases GABA |
Gabapentin | Moderate | Similar to pregabalin; less potent |
This compound | Low | Precursor; no direct therapeutic effect |
特性
CAS番号 |
185815-61-6 |
---|---|
分子式 |
C9H17NO3 |
分子量 |
187.23618 |
同義語 |
(R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。